1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate
Description
The compound 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate is a structurally complex molecule featuring a benzothiazole core substituted with a methoxy group at the 4-position, an azetidin-3-yl (4-membered nitrogen-containing ring) moiety, and a 2,4-dimethoxybenzoate ester. For instance, benzothiazole derivatives are well-documented for antimicrobial, anticancer, and enzyme inhibitory activities , while azetidine rings are increasingly explored for their conformational rigidity and metabolic stability compared to larger heterocycles like piperidine . The 2,4-dimethoxybenzoate ester may enhance lipophilicity, influencing membrane permeability and bioavailability .
Properties
IUPAC Name |
[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-24-12-7-8-14(16(9-12)26-3)19(23)27-13-10-22(11-13)20-21-18-15(25-2)5-4-6-17(18)28-20/h4-9,13H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHWSVPGUFFSDIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2CN(C2)C3=NC4=C(C=CC=C4S3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound “1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate” is the cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory response by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their peroxidase activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing the inflammatory response.
Biochemical Pathways
The compound affects the arachidonic acid pathway, specifically the conversion of arachidonic acid to prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces the production of prostaglandins, which are involved in pain, fever, and inflammation.
Pharmacokinetics
The compound’s solubility in water, alcohol, and ether may influence its absorption and distribution in the body.
Biological Activity
1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2,4-dimethoxybenzoate is a complex organic compound belonging to the benzothiazole derivative class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 358.40 g/mol |
| CAS Number | 1396708-86-3 |
The compound features a methoxybenzo[d]thiazole moiety linked to an azetidine ring and a dimethoxybenzoate group, which may contribute to its diverse biological activities.
Antimicrobial Properties
Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown efficacy against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
This compound has been investigated for its anticancer properties. Studies have demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells by activating intrinsic pathways . For example, a related compound was found to inhibit the proliferation of breast cancer cells (MCF-7), suggesting potential therapeutic applications in oncology .
Case Studies
Several studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anticancer Activity : A study involving a series of benzothiazole derivatives showed promising results against various cancer cell lines, including MCF-7 and A549 (lung carcinoma). The compounds exhibited IC50 values indicating effective inhibition of cell growth .
- Antimicrobial Screening : Another research effort focused on the antimicrobial activity of thiazole derivatives demonstrated that compounds similar to this compound had significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
The proposed mechanism for the biological activity of this compound involves interaction with specific molecular targets within pathogens or cancer cells. For instance:
- Antimicrobial Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt membrane integrity.
- Anticancer Activity : It is hypothesized that the compound may induce apoptosis through mitochondrial pathways or inhibit key signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole-Azetidine Derivatives
| Compound | Benzothiazole Substituent | Ester Group | Potential Impact on Properties |
|---|---|---|---|
| Target Compound | 4-Methoxy | 2,4-dimethoxybenzoate | Higher polarity, moderate lipophilicity |
| 1-(4-Methylbenzo[d]thiazol-2-yl)... | 4-Methyl | 2-phenoxypropanoate | Lower polarity, increased hydrophobicity |
Thiadiazole-Fused Heterocycles (1,4-Benzodioxin-Based Analogs)
Compounds such as 1,4-benzodioxin-based 1,3,4-thiadiazole-fused-[1,2,4]-thiadiazole analogs share biological relevance but differ structurally:
- Core structure : These analogs feature fused thiadiazole rings instead of benzothiazole-azetidine systems.
- Biological activity : Demonstrated α-amylase and α-glucosidase inhibition , suggesting that the target compound’s benzothiazole-azetidine scaffold could be repurposed for antidiabetic applications. However, the absence of a fused thiadiazole system may alter binding kinetics or selectivity.
Azetidine Derivatives with Beta-Lactam Scaffolds
Azetidin-2-one (beta-lactam) derivatives synthesized from benzimidazole highlight the versatility of azetidine rings:
- Functional groups: Beta-lactams (azetidin-2-one) are associated with antibiotic activity, whereas the target compound’s azetidin-3-yl ester lacks the strained lactam bond, likely redirecting its bioactivity toward non-antibiotic targets.
- Synthetic routes : Both classes employ hydrazide intermediates, suggesting shared methodologies for azetidine functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
